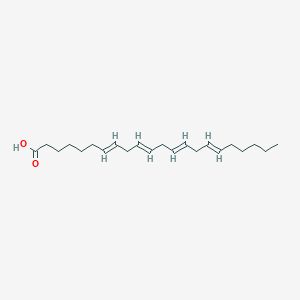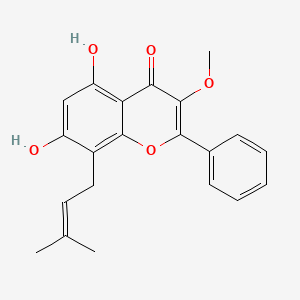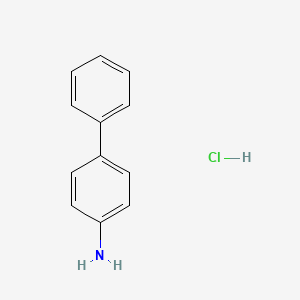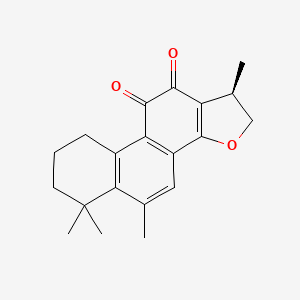
adrenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Adrenic acid can be synthesized from arachidonic acid through a series of elongation reactions. The process involves the addition of two carbon units to the carboxyl end of arachidonic acid . This elongation is typically catalyzed by elongase enzymes. Industrial production methods often involve the extraction of this compound from natural sources, such as animal tissues, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of this compound to form epoxy fatty acids . These epoxy fatty acids can further undergo hydrolysis by soluble epoxide hydrolase to form dihydroxy fatty acids . Major products formed from these reactions include epoxydocosatrienoic acids and dihydroxydocosatrienoic acids .
Wissenschaftliche Forschungsanwendungen
Adrenic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of various bioactive lipids, including epoxy fatty acids.
Biology: this compound plays a role in cell signaling and inflammation regulation.
Industry: It is used in the production of specialized lipid-based products and supplements.
Wirkmechanismus
Adrenic acid exerts its effects through its metabolites, which act as signaling molecules. These metabolites include epoxy fatty acids and dihydroxy fatty acids, which are formed through the action of cytochrome P450 enzymes and soluble epoxide hydrolase . These metabolites modulate various physiological processes, including inflammation, vascular tone, and cell apoptosis . For example, epoxy fatty acids derived from this compound can activate potassium channels, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Adrenic acid is structurally similar to arachidonic acid, differing only by the addition of two carbon atoms . Both fatty acids are metabolized by similar enzymatic pathways, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . this compound has unique biological activities, such as its ability to inhibit leukotriene B4 formation and enhance efferocytosis of apoptotic cells . Other similar compounds include eicosapentaenoic acid and docosahexaenoic acid, which are omega-3 fatty acids with distinct anti-inflammatory properties .
Eigenschaften
CAS-Nummer |
2091-25-0 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
TWSWSIQAPQLDBP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Key on ui other cas no. |
28874-58-0 |
Synonyme |
7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)


![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)






